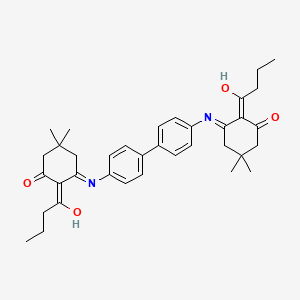
3,3'-(Biphenyl-4,4'-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) is an organic compound with the molecular formula C36H44N2O4 It is characterized by its biphenyl core structure, which is linked to two butanoyl-5,5-dimethylcyclohex-2-en-1-one moieties through imino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction of two benzene rings, often using a palladium-catalyzed Suzuki coupling reaction.
Introduction of Imino Groups: The biphenyl core is then reacted with appropriate amines to introduce the imino groups.
Attachment of Butanoyl-5,5-dimethylcyclohex-2-en-1-one Moieties: The final step involves the reaction of the imino-functionalized biphenyl with butanoyl-5,5-dimethylcyclohex-2-en-1-one under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of 3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) involves its interaction with specific molecular targets and pathways. The imino groups may interact with enzymes or receptors, modulating their activity. The biphenyl core can also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one): A closely related compound with similar structural features.
3,3’-(Biphenyl-4,4’-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonic acid): Another compound with a biphenyl core and imino groups, but different functional groups attached.
Uniqueness
3,3’-(Biphenyl-4,4’-diyldiimino)bis(2-butanoyl-5,5-dimethylcyclohex-2-en-1-one) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C36H44N2O4 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC名 |
(2E)-2-(1-hydroxybutylidene)-3-[4-[4-[[(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-oxocyclohexylidene]amino]phenyl]phenyl]imino-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C36H44N2O4/c1-7-9-29(39)33-27(19-35(3,4)21-31(33)41)37-25-15-11-23(12-16-25)24-13-17-26(18-14-24)38-28-20-36(5,6)22-32(42)34(28)30(40)10-8-2/h11-18,39-40H,7-10,19-22H2,1-6H3/b33-29+,34-30+,37-27?,38-28? |
InChIキー |
XJACXAMCPICGLE-SCLQZLQTSA-N |
異性体SMILES |
CCC/C(=C/1\C(=O)CC(CC1=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=C4/C(=C(\O)/CCC)/C(=O)CC(C4)(C)C)(C)C)/O |
正規SMILES |
CCCC(=C1C(=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=C4CC(CC(=O)C4=C(CCC)O)(C)C)CC(CC1=O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


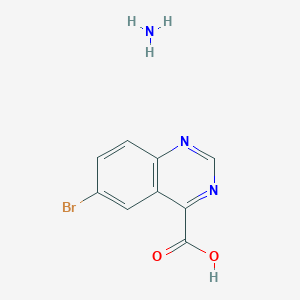
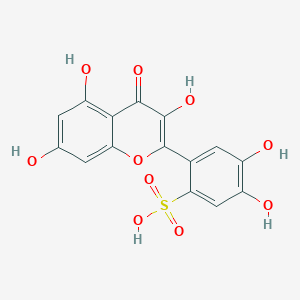
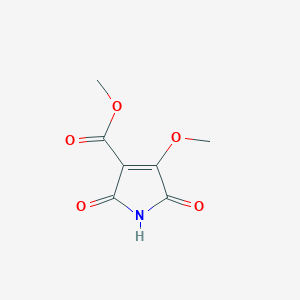
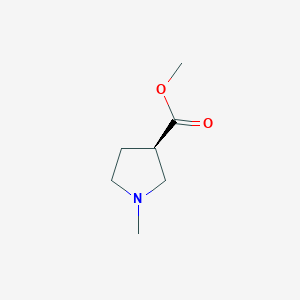
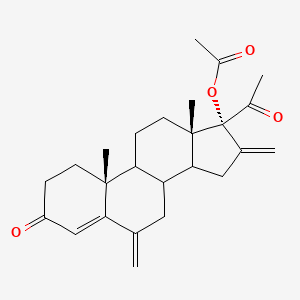
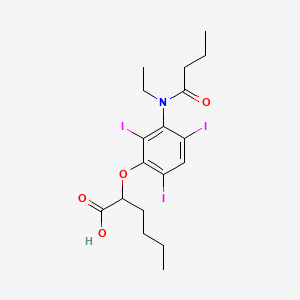
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)



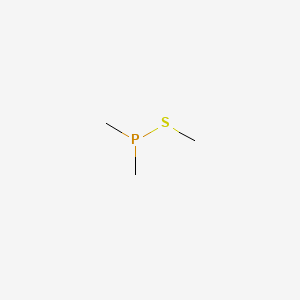
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)

![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
